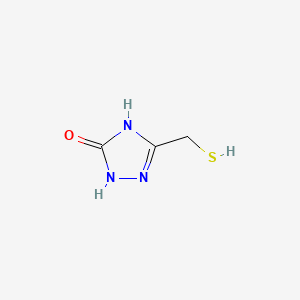
3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- is a heterocyclic compound featuring a triazole ring with a mercaptomethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with formic acid or its derivatives. The reaction conditions often require moderate temperatures and the presence of catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In the field of biology and medicine, this compound has shown promise as a pharmacophore in the development of new drugs. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer activities. The presence of the mercaptomethyl group enhances its ability to interact with biological targets, making it a valuable scaffold for drug design.
Industry: Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its derivatives are employed in the production of polymers, coatings, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- exerts its effects is largely dependent on its interaction with molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the triazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
- 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-nitro-
- 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-methyl-
- 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-phenyl-
Comparison: Compared to these similar compounds, 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and biological activity. This group enhances its ability to form covalent bonds with biological targets, making it more versatile in medicinal chemistry applications.
Properties
CAS No. |
23968-85-6 |
|---|---|
Molecular Formula |
C3H5N3OS |
Molecular Weight |
131.16 g/mol |
IUPAC Name |
3-(sulfanylmethyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H5N3OS/c7-3-4-2(1-8)5-6-3/h8H,1H2,(H2,4,5,6,7) |
InChI Key |
VVVKMBYFOGNRRU-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NNC(=O)N1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


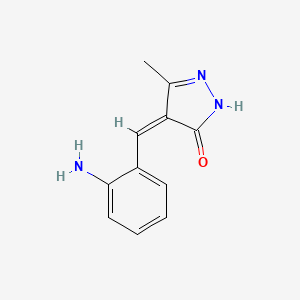
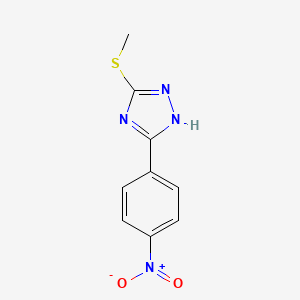

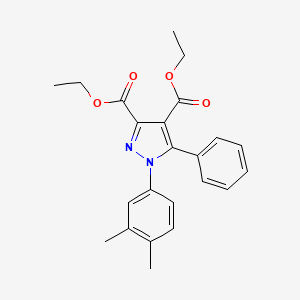
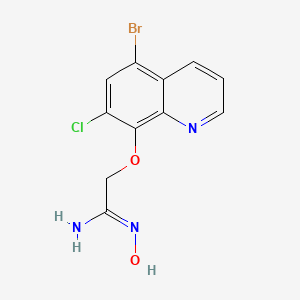
![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)

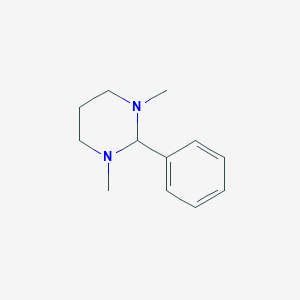
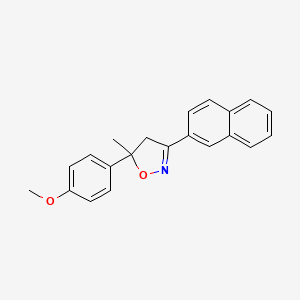
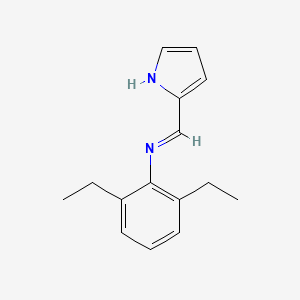
![2'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B12904035.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12904044.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
